

Commercial availability and suppliers of 2-Thienyl disulfide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Thienyl disulfide**

Cat. No.: **B1584605**

[Get Quote](#)

An In-Depth Technical Guide to **2-Thienyl Disulfide** for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Thienyl disulfide** (CAS No. 6911-51-9), a pivotal reagent in organic synthesis and a building block for novel therapeutic agents. We will delve into its commercial availability, synthesis, physicochemical properties, handling protocols, and its burgeoning applications in the field of drug discovery. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors.

Introduction to 2-Thienyl Disulfide

2-Thienyl disulfide, also known as di(thiophen-2-yl) disulfide, is an organosulfur compound featuring a disulfide linkage between two thiophene rings. The thiophene moiety is a well-established pharmacophore, and its incorporation into molecules can impart desirable pharmacological properties. The disulfide bond itself is a key structural motif in many biologically active peptides and proteins, and it can also serve as a reversible linker in drug delivery systems.^{[1][2][3]} Consequently, **2-Thienyl disulfide** is a valuable starting material and intermediate for the synthesis of a wide array of thiophene derivatives with potential applications in medicine and materials science.^{[4][5]}

Commercial Availability and Sourcing

2-Thienyl disulfide is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available product is typically $\geq 95\%$. When sourcing this reagent, it is crucial to obtain and review the supplier's Certificate of Analysis (CoA) to confirm its identity and purity.

Table 1: Prominent Commercial Suppliers of **2-Thienyl Disulfide**

Supplier	Purity	Available Pack Sizes
Sigma-Aldrich	$\geq 95\%$	Varies (e.g., grams to kilograms)
TCI Chemicals	>98% (TCI)	Varies (e.g., grams to kilograms)
Alfa Aesar	97%	Varies (e.g., grams to kilograms)
J & K SCIENTIFIC LTD.	>95%	Varies (e.g., grams to kilograms)[5][6]
Biotuva Life Sciences	95%	250mg, 1g, 5g, 25g, 100g[7]
Lumora Chemicals	95%	Available in mg, gm, and kg quantities[8]
Parchem	-	Specialty chemical supplier[9]

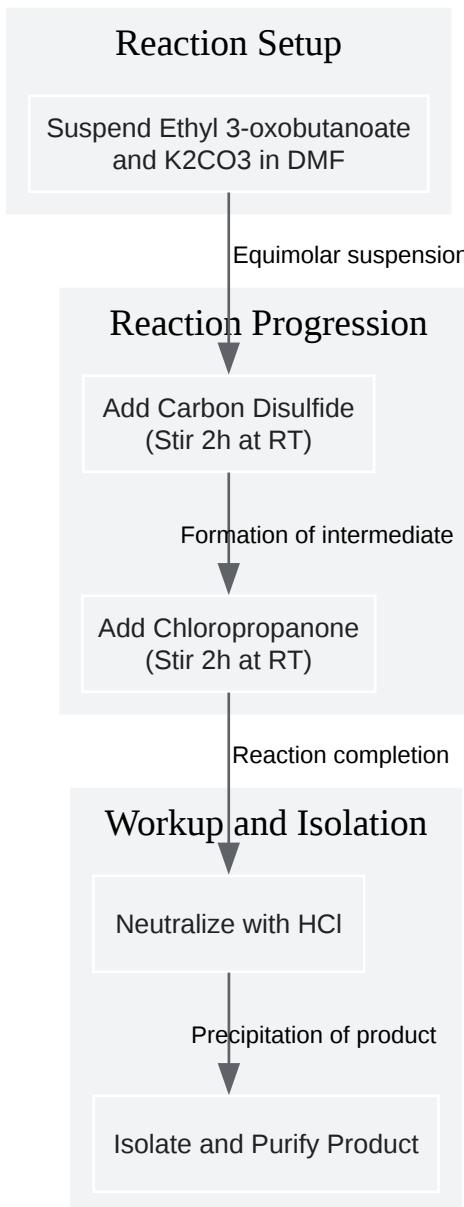
Note: Availability and purity levels are subject to change. Always consult the supplier's official website or catalog for the most current information.

Synthesis of 2-Thienyl Disulfide Derivatives

While **2-Thienyl disulfide** is commercially available, derivatives of this compound are often synthesized to meet specific research needs. A novel, single-step reaction for the synthesis of a bis(2-thienyl)disulfide derivative has been reported, which is an accessible method for many laboratories.[10]

Example Protocol: Synthesis of bis-(5-acetyl-3-ethoxycarbonyl-4-methyl-2-thienyl)disulfide[10]

This protocol describes the synthesis of a specific derivative and illustrates a general approach to forming substituted bis(2-thienyl)disulfide compounds.


Rationale: This one-pot reaction is efficient, utilizing readily available starting materials.

Potassium carbonate acts as a base to deprotonate the active methylene group of ethyl 3-oxobutanoate, which then reacts with carbon disulfide. The subsequent reaction with chloropropanone leads to the formation of the substituted thiophene ring and the disulfide linkage.

Step-by-Step Methodology:

- **Reaction Setup:** In a suitable reaction vessel, create a suspension of equimolar amounts of ethyl 3-oxobutanoate (e.g., 0.78 g, 6 mmol) and anhydrous potassium carbonate (0.83 g, 6 mmol) in dimethylformamide (10 mL).
- **Addition of Carbon Disulfide:** To the well-stirred suspension, add carbon disulfide (0.46 g, 6 mmol) and continue stirring the mixture for 2 hours at room temperature.
- **Addition of Chloropropanone:** Following the 2-hour stirring period, add chloropropanone (0.56 g, 6 mmol) to the mixture and continue to stir for an additional 2 hours.
- **Workup:** Upon completion of the reaction, neutralize the mixture with hydrochloric acid. The product can then be isolated and purified using standard techniques such as recrystallization or column chromatography.

Diagram 1: Workflow for the Synthesis of a **2-Thienyl Disulfide** Derivative

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for a substituted bis(2-thienyl)disulfide.

Physicochemical and Spectroscopic Properties

Accurate characterization of **2-Thienyl disulfide** is essential for its effective use. The following tables summarize its key physical and spectroscopic properties.

Table 2: Physicochemical Properties of **2-Thienyl Disulfide**

Property	Value	Source
CAS Number	6911-51-9	[4] [5]
Molecular Formula	C ₈ H ₆ S ₄	[5]
Molecular Weight	230.39 g/mol	[5]
Appearance	Yellow to green or brown crystalline powder	[4] [11]
Melting Point	55-60 °C (lit.)	[5]
Boiling Point	132 °C at 0.1 mmHg (lit.)	[5] [11]
Odor	Pungent, sulfurous, earthy	[4]

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of **2-Thienyl disulfide**. While specific spectra should be run for each batch, typical data from NMR, IR, and Mass Spectrometry are foundational for its characterization.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 3: Spectroscopic Data Interpretation for **2-Thienyl Disulfide**

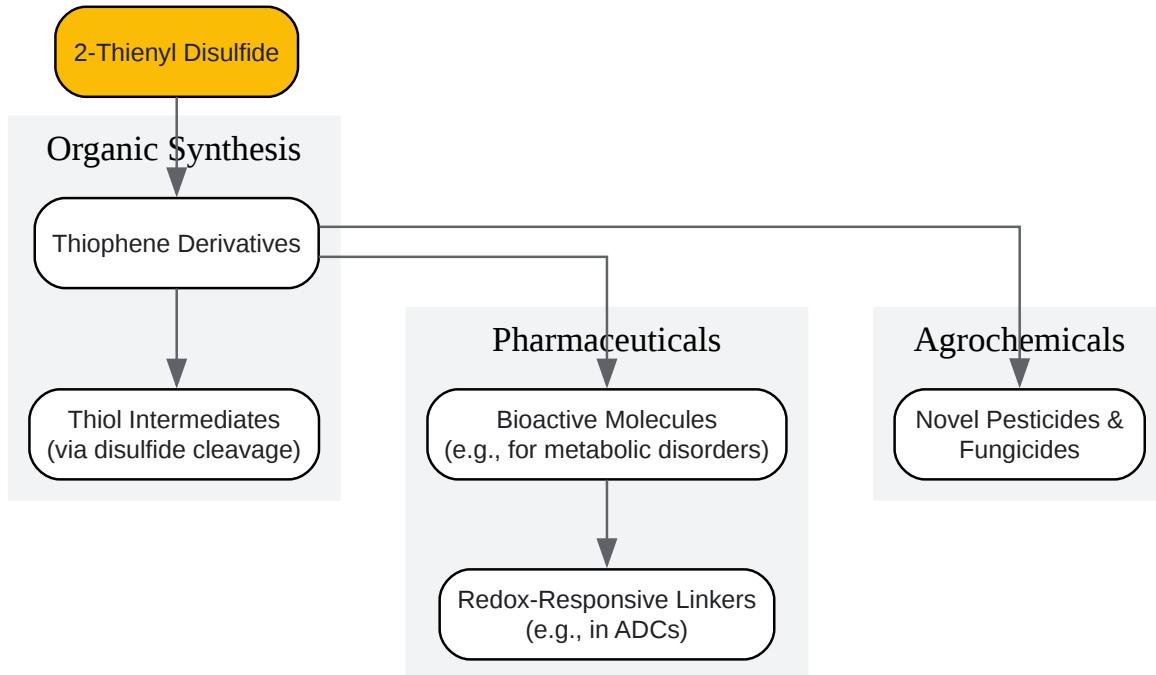
Technique	Expected Features	Rationale
¹ H NMR	Signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the protons on the thiophene rings.	The chemical shifts are characteristic of protons on an electron-rich aromatic system like thiophene.
¹³ C NMR	Signals in the aromatic region (approx. 125-140 ppm) for the thiophene carbons.	Confirms the carbon framework of the thiophene rings.
IR Spectroscopy	C-H stretching for aromatic protons (~3100 cm ⁻¹), C=C stretching within the thiophene ring (~1400-1500 cm ⁻¹), and C-S stretching bands.	Provides information on the functional groups present in the molecule.
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z ≈ 230.	Confirms the molecular weight of the compound.

Handling, Storage, and Safety

Proper handling and storage of **2-Thienyl disulfide** are imperative for laboratory safety and to maintain the integrity of the compound.

Safety and Hazard Information:

- Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation/damage (H318/H319).[11][16]
- Signal Word: Danger or Warning.[11][16]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][16] A dust mask (type N95 or equivalent) is also recommended.
- Handling: Use in a well-ventilated area. Avoid the formation of dust and aerosols.[11] Wash hands thoroughly after handling.[11][16]


Table 4: Storage and Disposal Recommendations

Aspect	Recommendation	Source
Storage Conditions	Store at 15–25°C in a cool, dark, well-ventilated area. Keep the container tightly sealed in an amber glass vial under an inert gas.	[4][16]
Incompatibilities	Isolate from strong oxidants, heat, and flames.	[4]
Disposal	Dispose of waste according to local regulations for organic sulfur chemicals. Do not discharge into sewer systems.	[4][11]

Applications in Research and Drug Development

The unique chemical structure of **2-Thienyl disulfide** makes it a versatile tool in several areas of chemical and pharmaceutical research.

- **Organic Synthesis Intermediate:** It serves as a key starting material for synthesizing a variety of thiophene-containing compounds.[4][5] The disulfide bond can be cleaved under reducing conditions to yield thiols, which are valuable intermediates for further functionalization.
- **Pharmaceutical Development:** **2-Thienyl disulfide** is a valuable intermediate in the development of drugs for metabolic disorders and infectious diseases.[4] The disulfide bond itself is a critical component in many bioactive molecules, helping to stabilize their three-dimensional structures.[1][3]
- **Drug Delivery Systems:** Disulfide linkers are often employed in drug delivery systems, particularly in antibody-drug conjugates (ADCs). These linkers are stable in the bloodstream but can be cleaved inside cells where the reducing environment (e.g., high glutathione concentration) is present, leading to targeted drug release.[17]
- **Agrochemical Chemistry:** Disulfide-containing compounds have shown significant bioefficacy in agrochemicals, highlighting another potential application area for derivatives of **2-Thienyl disulfide**.[1]

Diagram 2: Application Pathways of **2-Thienyl Disulfide**[Click to download full resolution via product page](#)

Caption: Key application areas for **2-Thienyl disulfide** and its derivatives.

Quality Control and Analysis

To ensure the reliability of experimental results, the purity and identity of **2-Thienyl disulfide** must be verified.

- **Chromatographic Methods:** High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds. A well-developed HPLC method can separate **2-Thienyl disulfide** from starting materials and byproducts.
- **Spectroscopic Verification:** As detailed in Section 4, a combination of NMR, IR, and mass spectrometry should be used to confirm the structure of the material before use.
- **Quantification of Thiols and Disulfides:** For applications involving the cleavage of the disulfide bond, various assays can be employed to quantify the resulting free thiols, such as those using Ellman's reagent (DTNB).[\[18\]](#)[\[19\]](#)

Conclusion

2-Thienyl disulfide is a commercially accessible and synthetically valuable compound with significant potential in organic chemistry and drug discovery. Its utility as a precursor to a wide range of thiophene-containing molecules, coupled with the inherent biological relevance of the disulfide bond, positions it as a key reagent for researchers and drug development professionals. A thorough understanding of its properties, safe handling procedures, and applications is essential for leveraging its full potential in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and applications of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. talentchemicals.com [talentchemicals.com]
- 5. 2-Thienyl disulfide CAS#: 6911-51-9 [m.chemicalbook.com]
- 6. 2-Thienyl disulfide | 6911-51-9 [amp.chemicalbook.com]
- 7. 2-Thienyl disulfide – Biotuva Life Sciences [biotuva.com]
- 8. lumorachemicals.com [lumorachemicals.com]
- 9. parchem.com [parchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. researchgate.net [researchgate.net]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of thiols and disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial availability and suppliers of 2-Thienyl disulfide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584605#commercial-availability-and-suppliers-of-2-thienyl-disulfide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com